molecular formula C17H16N4O2 B2530645 3-(4-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile CAS No. 1797063-13-8

3-(4-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile

Cat. No. B2530645
CAS RN: 1797063-13-8
M. Wt: 308.341
InChI Key: VFPAPNAXDVCKMM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often used in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives play a crucial role in drug development due to their diverse pharmacological properties. The piperidine ring is a common motif in many pharmaceuticals. Researchers have explored the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The compound could serve as a potential scaffold for designing novel drugs. Scientists investigate its interactions with biological targets, aiming to develop therapeutic agents for various diseases.

Kinase Inhibitors

The piperidine moiety appears in several kinase inhibitors. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives has been designed as dual inhibitors of Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These compounds hold promise in cancer therapy by targeting aberrant kinase signaling pathways.

Antioxidant Properties

Naturally occurring piperidine-based compounds, such as piperine, exhibit potent antioxidant activity. Piperine, found in plants of the Piperaceae family, can scavenge free radicals and protect cells from oxidative damage . Researchers explore similar derivatives for potential health benefits.

Spiro Compounds

Spiropiperidines, characterized by a spiro-fused piperidine ring, have unique properties. They find applications in materials science, catalysis, and drug discovery. Researchers explore their synthesis and evaluate their biological activities .

Multicomponent Reactions

Efficient synthetic methods are essential for accessing piperidine derivatives. Multicomponent reactions (MCRs) provide a powerful approach. Scientists combine multiple reactants in a single step to construct complex piperidine scaffolds. These MCRs enable rapid library synthesis for drug screening .

properties

IUPAC Name

3-(4-pyridazin-3-yloxypiperidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c18-12-13-3-1-4-14(11-13)17(22)21-9-6-15(7-10-21)23-16-5-2-8-19-20-16/h1-5,8,11,15H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPAPNAXDVCKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile

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